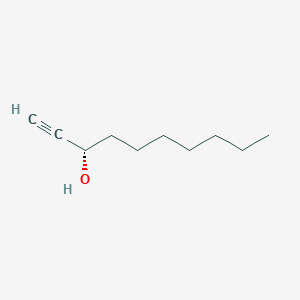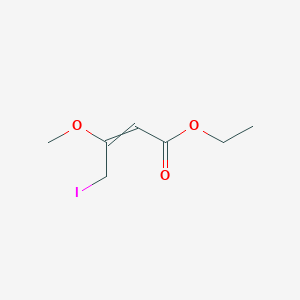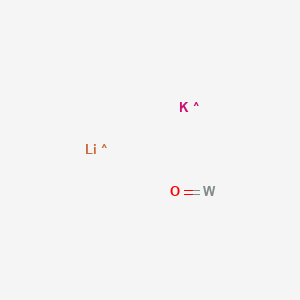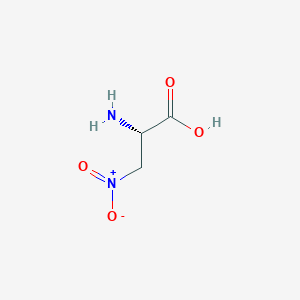
Phthalic acid, tetrachloro-, mono(1-phenylpentyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalic acid, tetrachloro-, mono(1-phenylpentyl) ester is a chemical compound derived from phthalic acid. Phthalic acid esters, commonly known as phthalates, are widely used as plasticizers to enhance the flexibility and durability of plastics. This particular ester is characterized by the presence of tetrachloro substituents and a mono(1-phenylpentyl) group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phthalic acid, tetrachloro-, mono(1-phenylpentyl) ester typically involves the esterification of tetrachlorophthalic acid with 1-phenylpentanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of phthalic acid esters often involves the use of phthalic anhydride as a starting material. The anhydride is reacted with the appropriate alcohol (in this case, 1-phenylpentanol) in the presence of a catalyst. The reaction is conducted in large reactors, and the product is purified through various separation techniques, such as distillation and filtration.
Analyse Chemischer Reaktionen
Types of Reactions
Phthalic acid, tetrachloro-, mono(1-phenylpentyl) ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The tetrachloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
Oxidation: Phthalic acid derivatives.
Reduction: Alcohols or other reduced forms of the ester.
Substitution: Compounds with different functional groups replacing the tetrachloro substituents.
Wissenschaftliche Forschungsanwendungen
Phthalic acid, tetrachloro-, mono(1-phenylpentyl) ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flexible plastics, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of phthalic acid, tetrachloro-, mono(1-phenylpentyl) ester involves its interaction with molecular targets such as enzymes and receptors. The ester can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phthalic acid mono-(1-ethyl-2-phenyl-propyl) ester
- Phthalic acid mono-(1-phenyl-ethyl) ester
- Phthalic acid mono-2-ethylhexyl ester
Uniqueness
Phthalic acid, tetrachloro-, mono(1-phenylpentyl) ester is unique due to the presence of tetrachloro substituents and the mono(1-phenylpentyl) group. These structural features confer distinct chemical properties, such as increased reactivity and specific interactions with biological targets, setting it apart from other phthalic acid esters.
Eigenschaften
CAS-Nummer |
73972-99-3 |
|---|---|
Molekularformel |
C19H16Cl4O4 |
Molekulargewicht |
450.1 g/mol |
IUPAC-Name |
2,3,4,5-tetrachloro-6-(1-phenylpentoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C19H16Cl4O4/c1-2-3-9-11(10-7-5-4-6-8-10)27-19(26)13-12(18(24)25)14(20)16(22)17(23)15(13)21/h4-8,11H,2-3,9H2,1H3,(H,24,25) |
InChI-Schlüssel |
ITJBIZVACKITLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C1=CC=CC=C1)OC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14449293.png)
![Benzene, [(2,2,2-trifluoroethyl)seleno]-](/img/structure/B14449294.png)
![Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate](/img/structure/B14449300.png)





![Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl-](/img/structure/B14449345.png)



